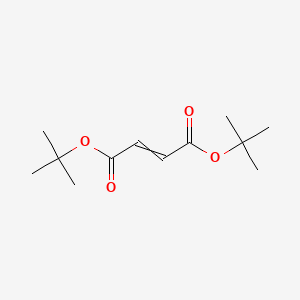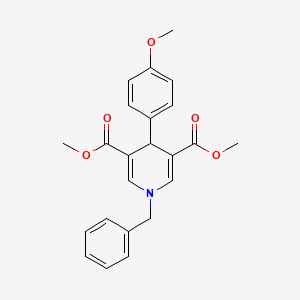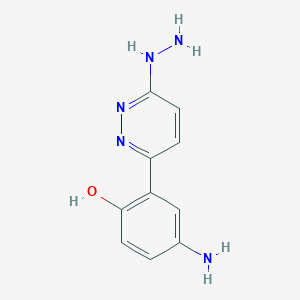![molecular formula C28H15N3O6 B12449525 2-[4-(1,3-Benzoxazol-2-yl)phenyl]-5-(4-nitrobenzoyl)isoindole-1,3-dione](/img/structure/B12449525.png)
2-[4-(1,3-Benzoxazol-2-yl)phenyl]-5-(4-nitrobenzoyl)isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1,3-Benzoxazol-2-yl)phenyl]-5-(4-nitrobenzoyl)isoindole-1,3-dione is a complex organic compound that features a benzoxazole moiety, a nitrobenzoyl group, and an isoindole-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(1,3-Benzoxazol-2-yl)phenyl]-5-(4-nitrobenzoyl)isoindole-1,3-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole moiety using 2-aminophenol and an aldehyde under reflux conditions with a suitable catalyst . The isoindole-dione structure can be synthesized through cyclization reactions involving phthalic anhydride and an appropriate amine . The final step involves coupling the benzoxazole and isoindole-dione intermediates with a nitrobenzoyl chloride under basic conditions to form the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and automated purification systems to ensure high yield and purity .
Types of Reactions:
Substitution: The compound can participate in electrophilic aromatic substitution reactions, especially at the benzoxazole and nitrobenzoyl rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents under mild conditions.
Substitution: Halogenating agents, nitrating agents, and other electrophiles under controlled temperature and solvent conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the benzoxazole moiety.
Reduction Products: Amino derivatives of the nitrobenzoyl group.
Substitution Products: Substituted benzoxazole and nitrobenzoyl derivatives.
Scientific Research Applications
2-[4-(1,3-Benzoxazol-2-yl)phenyl]-5-(4-nitrobenzoyl)isoindole-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole moiety.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-Benzoxazol-2-yl)phenyl]-5-(4-nitrobenzoyl)isoindole-1,3-dione involves interactions with various molecular targets:
Comparison with Similar Compounds
Benzoxazole Derivatives: Compounds with similar benzoxazole structures but different substituents.
Isoindole-Dione Derivatives: Compounds with isoindole-dione structures but different aromatic substituents.
Uniqueness: 2-[4-(1,3-Benzoxazol-2-yl)phenyl]-5-(4-nitrobenzoyl)isoindole-1,3-dione is unique due to its combination of benzoxazole, nitrobenzoyl, and isoindole-dione moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C28H15N3O6 |
|---|---|
Molecular Weight |
489.4 g/mol |
IUPAC Name |
2-[4-(1,3-benzoxazol-2-yl)phenyl]-5-(4-nitrobenzoyl)isoindole-1,3-dione |
InChI |
InChI=1S/C28H15N3O6/c32-25(16-5-12-20(13-6-16)31(35)36)18-9-14-21-22(15-18)28(34)30(27(21)33)19-10-7-17(8-11-19)26-29-23-3-1-2-4-24(23)37-26/h1-15H |
InChI Key |
LMSJDHJPJWSMNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)C(=O)C6=CC=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)acetamide](/img/structure/B12449443.png)
![2-methyl-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide](/img/structure/B12449447.png)



![(4Z)-1-(4-chlorophenyl)-4-[(2-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B12449471.png)
![2-(5,7-Bis(chlorodifluoromethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12449477.png)
![(2R)-1-[(1R)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocene](/img/structure/B12449487.png)
![N'-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]pentanediamide](/img/structure/B12449504.png)

![3-chloro-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B12449510.png)
![2-Amino-2-[2-chloro-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B12449513.png)
![N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B12449514.png)
![5-Chloro-2-[(2,4-dichlorophenyl)methoxy]benzaldehyde](/img/structure/B12449515.png)
